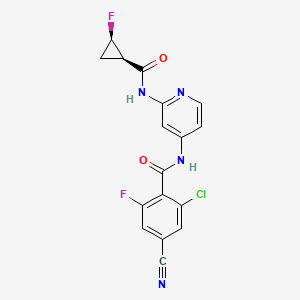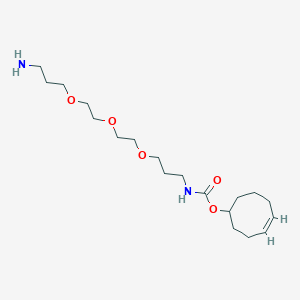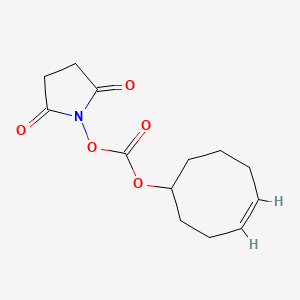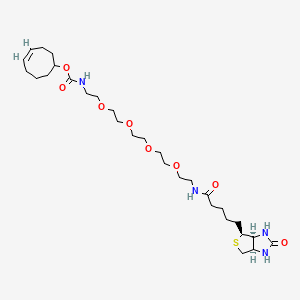
TG2-IN-3h
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TG2-IN-3h is a highly selective, potent, cell-permeable fluorescent irreversible tissue transglutaminase (tg2) inhibitor
Aplicaciones Científicas De Investigación
Surface Properties and Tritium Adsorption
- Stability and Tritium Adsorption: A study by Jia, Zeng, Paudel, Senor, & Duan (2019) explored the surface properties of γ-LiAlO2, particularly its stability and tritium adsorption capabilities. This research is crucial for understanding tritium production and diffusion, relevant in nuclear materials.
TG2 and Cellular Processes
- TG2 in Cellular Processes: Research by Fesus & Piacentini (2002) delved into the role of Transglutaminase 2 (TG2) in various cellular processes, including its involvement in wound healing, autoimmunity, and diabetes, underscoring its therapeutic potential.
TG2's Role in Disease Pathogenesis
- Pathogenesis of Diseases: The role of TG2 in disease pathogenesis, such as coeliac disease, fibrosis, and neurodegenerative disorders, was highlighted by Fesus & Piacentini (2002), suggesting its importance as a therapeutic target.
Inhibitors of TG2
- Dihydroisoxazole Inhibitors: A study by Klöck, Herrera, Albertelli, & Khosla (2014) discussed the development of dihydroisoxazole inhibitors of TG2. These inhibitors are crucial for probing TG2 biology and could be instrumental in treating diseases where TG2 plays a key role.
TG2 in Cellular Localization and Functions
- Functions and Localization: Research by Kuo, Tatsukawa, & Kojima (2011) explored the diverse functions and localization of nuclear TG2, providing insights into its role in gene expression regulation and involvement in various diseases.
TG2 and Cell Survival
- TG2 and Cell Survival: A study by Filiano, Tucholski, Dolan, Colak, & Johnson (2010) found that TG2 can modulate cell survival and death pathways, particularly in the context of ischemic stroke, suggesting its potential as a therapeutic target in neurobiology.
Multifunctional Role of TG2
- Multifunctional Enzyme: Research by Nurminskaya & Belkin (2012) highlighted the multifunctional nature of TG2, emphasizing its role in various cellular processes like adhesion, migration, and survival.
TG2 in ER-Mitochondria Contact Sites
- ER-Mitochondria Contact Sites: The study by D’Eletto, Rossin, Occhigrossi, Farrace, Faccenda, Desai, Marchi, Refolo, Falasca, Antonioli, Ciccosanti, Fimia, Pinton, Campanella, & Piacentini (2018) provided insights into TG2's role in regulating ER-mitochondria contact sites, an essential aspect of cellular homeostasis.
TG2 in Multiple Subcellular Compartments
- TG2 in Subcellular Compartments: Park, Choi, & Ha (2010) Park, Choi, & Ha (2010) investigated TG2's presence in multiple subcellular compartments and its diverse biochemical activities.
Propiedades
Número CAS |
1592640-75-9 |
|---|---|
Nombre del producto |
TG2-IN-3h |
Fórmula molecular |
C21H26N4O4S |
Peso molecular |
430.523 |
Nombre IUPAC |
N-[2-[4-[[5-(dimethylamino)-1-naphthyl]sulfonyl]piperazin-1-yl]-2-oxo-ethyl]prop-2-enamide |
InChI |
InChI=1S/C21H26N4O4S/c1-4-20(26)22-15-21(27)24-11-13-25(14-12-24)30(28,29)19-10-6-7-16-17(19)8-5-9-18(16)23(2)3/h4-10H,1,11-15H2,2-3H3,(H,22,26) |
Clave InChI |
PBRTXVPCMZIRCX-UHFFFAOYSA-N |
SMILES |
C=CC(NCC(N1CCN(S(=O)(C2=C3C=CC=C(N(C)C)C3=CC=C2)=O)CC1)=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TG2-IN-3h; TG2 IN-3h; TG2IN-3h; N-{2-[4-(5-Dimethylamino-naphthalene-1-sulfonyl)-piperazin-1-yl]-2-oxo-ethyl}-acrylamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



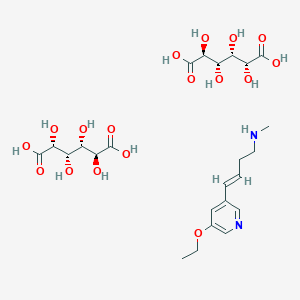
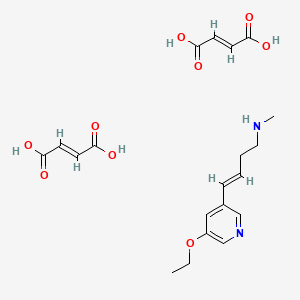
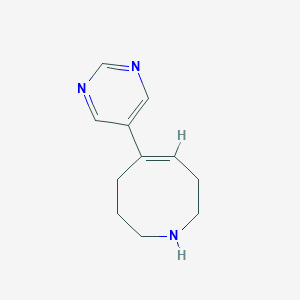
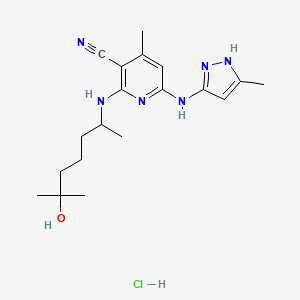
![6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester](/img/structure/B611240.png)
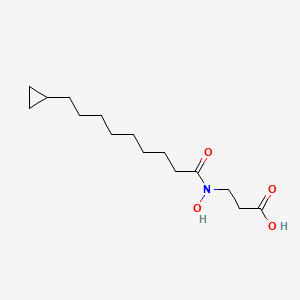
![6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid](/img/structure/B611242.png)
![ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate](/img/structure/B611247.png)
![3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene](/img/structure/B611248.png)
